molecular formula C21H19N3O5 B2413669 3-(cyclopentanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887897-12-3

3-(cyclopentanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2413669
CAS No.: 887897-12-3
M. Wt: 393.399
InChI Key: KMGNSTKFAMKXDP-UHFFFAOYSA-N
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Description

3-(cyclopentanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both amide and nitro functional groups in this compound suggests it may have interesting chemical properties and reactivity.

Properties

IUPAC Name

3-(cyclopentanecarbonylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c25-20(13-5-1-2-6-13)23-18-16-7-3-4-8-17(16)29-19(18)21(26)22-14-9-11-15(12-10-14)24(27)28/h3-4,7-13H,1-2,5-6H2,(H,22,26)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGNSTKFAMKXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopentanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.

    Introduction of Amide Group: The cyclopentanecarboxamido group can be introduced via amide bond formation, typically using carboxylic acid derivatives and amines under dehydrating conditions.

    Nitration: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the cyclopentanecarboxamido group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran core.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

The compound 3-(cyclopentanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide exhibits significant potential in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Structure and Composition

  • Molecular Formula : C22H24N4O4
  • Molecular Weight : 396.45 g/mol
  • IUPAC Name : this compound

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit the proliferation of various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Study: Anticancer Activity

A study demonstrated that derivatives of benzofuran compounds, including this one, exhibited significant antiproliferative effects against multiple cancer cell lines. The mechanism involves the inhibition of critical pathways associated with tumor growth and survival.

Targeting Sigma Receptors

The compound may interact with sigma receptors, which are implicated in neurodegenerative diseases and cancer. Binding affinity studies suggest that modifications to the compound enhance its interaction with these receptors, potentially leading to therapeutic applications in treating neurological disorders.

Case Study: Sigma Receptor Interaction

Research into sigma receptor ligands has shown that structural modifications can significantly affect binding affinity. Compounds similar to this compound have demonstrated promising results, indicating effective receptor engagement.

In Vitro and In Vivo Studies

In vitro studies indicate that this compound has low cytotoxicity, which is favorable for therapeutic applications. In vivo studies are necessary to evaluate its efficacy in animal models, focusing on tumor growth inhibition and overall survival rates post-treatment.

PropertyValue
Antiproliferative IC50< 10 μM (varies by cell line)
Sigma Receptor K_iS1R = 3.5 nM; S2R = 2.6 nM

Synthesis and Development

Future research should focus on optimizing synthetic routes for this compound to enhance yield and purity. Investigating alternative synthetic pathways may also reveal new derivatives with improved biological activity.

Clinical Trials

Advancing this compound into clinical trials will be crucial for assessing its therapeutic potential in humans. Studies should aim at understanding pharmacokinetics, pharmacodynamics, and safety profiles.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitro group might participate in redox reactions, while the amide group could form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-aminobenzofuran or 2-nitrobenzofuran.

    Amide-Containing Compounds: Compounds like N-(4-nitrophenyl)acetamide.

    Nitro-Containing Compounds: Compounds like 4-nitroaniline.

Uniqueness

3-(cyclopentanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

The compound 3-(cyclopentanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be summarized as follows:

  • Molecular Formula : C18H18N4O4
  • Molecular Weight : 342.36 g/mol
  • IUPAC Name : this compound

This compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, revealing several key effects:

The mechanisms through which this compound exerts its biological effects include:

  • Modulation of Enzyme Activity : The compound may inhibit key enzymes involved in lipid metabolism and inflammatory responses.
  • Interference with Cell Signaling Pathways : By affecting pathways such as the PI3K/Akt and MAPK pathways, the compound can induce apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzofuran derivatives can increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.

Case Studies and Research Findings

A review of recent literature highlights several significant findings regarding the biological activity of related compounds:

StudyFindings
Demonstrated cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating potent activity.
Identified structure-activity relationships suggesting that modifications to the nitrophenyl group enhance anticancer efficacy.
Reported inhibition of FAS in vitro, correlating with reduced lipid accumulation in cancer cell lines.
Found anti-inflammatory effects in animal models, with significant reductions in edema and cytokine levels.

Q & A

Advanced Research Question

Research AreaMethodologyRelevance
Pharmacological optimization SAR studies to modify cyclopentane/nitrophenyl groupsEnhance selectivity for cancer vs. normal cells .
Mechanistic elucidation RNA-seq profiling to identify downstream signaling pathwaysUncover off-target effects .
Formulation stability Accelerated stability testing (40°C/75% RH)Assess shelf-life for in vivo studies .

How do functional groups influence the compound’s reactivity and bioactivity?

Basic Research Question

  • Benzofuran core : Enhances π-π stacking with hydrophobic enzyme pockets .
  • 4-Nitrophenyl group : Electron-withdrawing effect increases electrophilicity, aiding nucleophilic substitutions .
  • Cyclopentanecarboxamido : Aliphatic moiety improves solubility and metabolic stability .

What in vitro/in vivo models are appropriate for mechanism-of-action studies?

Advanced Research Question

  • In vitro :
    • Enzyme inhibition assays : Measure IC₅₀ against purified kinases or tubulin .
    • Cell viability assays : Use 3D spheroid models for tumor microenvironment mimicry .
  • In vivo :
    • Xenograft models : Nude mice with human cancer cell lines (e.g., A549) .
    • Pharmacokinetic profiling : Plasma half-life determination via LC-MS/MS .

How can analytical methods detect degradation products during storage?

Advanced Research Question

  • Forced degradation studies : Expose the compound to heat (60°C), light, and hydrolytic conditions (acid/base) .
  • HPLC-MS/MS : Identify degradation products (e.g., nitro group reduction to amine) .

What are the challenges in crystallizing this compound for X-ray diffraction?

Advanced Research Question

  • Crystallization issues : Low solubility in common solvents (e.g., ethanol) .
  • Solutions : Use mixed solvents (DMSO/water) or co-crystallization agents .
  • Data refinement : SIR97 software for structure solution from poor-quality crystals .

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